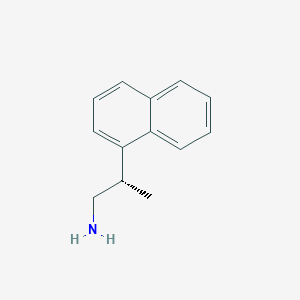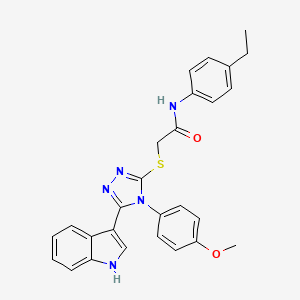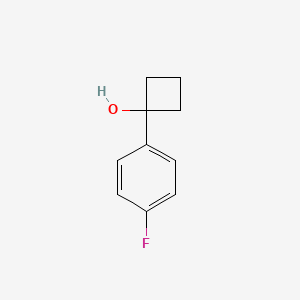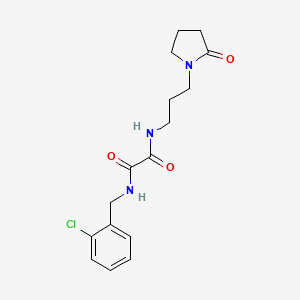![molecular formula C19H20ClN3O4S B2975983 N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide CAS No. 1091471-84-9](/img/structure/B2975983.png)
N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a complex organic compound that features a sulfonamide group, a cyclopropane ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the sulfonamide intermediate: Reacting 3-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form N-(2-aminoethyl)-3-chlorobenzenesulfonamide.
Cyclopropanation: Introducing a cyclopropane ring to the benzamide moiety through a cyclopropanation reaction, often using diazomethane or similar reagents.
Coupling Reaction: Finally, coupling the cyclopropane-containing benzamide with the sulfonamide intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the sulfonamide group.
Reduction: Reduction reactions may target the nitro group if present or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity. The cyclopropane ring may also play a role in binding to specific receptors or enzymes, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
- N-(2,2,2-Trichloroethylidene)-4-chlorobenzenesulfonamide
- N-(1-Hydroxy-2,2,2-trichloroethyl)amides
Comparison: N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide is unique due to the presence of both a sulfonamide group and a cyclopropane ring, which may confer distinct biological activities compared to other sulfonamide derivatives. The cyclopropane ring, in particular, can introduce strain and rigidity into the molecule, potentially enhancing its binding affinity to certain biological targets.
Propiedades
IUPAC Name |
N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-2-1-3-17(12-15)28(26,27)22-11-10-21-18(24)13-6-8-16(9-7-13)23-19(25)14-4-5-14/h1-3,6-9,12,14,22H,4-5,10-11H2,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHEPNJXHTKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)


![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
![2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2975910.png)


![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)



![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)


